molecular formula C17H25N7O5 B11078309 N,N'-diacetyl-N'-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]acetohydrazide

N,N'-diacetyl-N'-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]acetohydrazide

Cat. No.: B11078309
M. Wt: 407.4 g/mol
InChI Key: LKGMLDRNJCAAEB-UHFFFAOYSA-N
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Description

N’~1~,N’~1~-DIACETYL-N~1~-(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)ACETOHYDRAZIDE is a complex organic compound with a unique structure that includes a triazine ring and morpholine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~,N’~1~-DIACETYL-N~1~-(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)ACETOHYDRAZIDE typically involves multiple steps. One common method includes the reaction of 4,6-dichloro-1,3,5-triazine with morpholine to form 4,6-dimorpholino-1,3,5-triazine. This intermediate is then reacted with diacetylhydrazine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods often incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N’~1~,N’~1~-DIACETYL-N~1~-(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)ACETOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

N’~1~,N’~1~-DIACETYL-N~1~-(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)ACETOHYDRAZIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’~1~,N’~1~-DIACETYL-N~1~-(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)ACETOHYDRAZIDE involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes involved in cell wall synthesis, leading to antimicrobial effects. The triazine ring and morpholine groups play a crucial role in binding to these targets and disrupting their function .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Diacetyl-1,4-phenylenediamine
  • N,N’-Diacetyl-p-phenylenediamine
  • N,N’- (1,4-Phenylene)bisacetamide
  • Acetamide, N,N’-1,4-phenylenebis-
  • p-Phenylenediacetamide
  • Acetamide, N,N’-p-phenylenebis-
  • 1,4-Bisacetamidobenzene
  • 1,4-Diacetamidobenzene
  • 4’-Acetamidoacetanilide
  • NSC 401116
  • N,N’- (p-phenylene)di (acetamide)

Uniqueness

N’~1~,N’~1~-DIACETYL-N~1~-(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)ACETOHYDRAZIDE is unique due to its combination of a triazine ring and morpholine groups, which confer specific chemical properties and biological activities not found in the similar compounds listed above .

Properties

Molecular Formula

C17H25N7O5

Molecular Weight

407.4 g/mol

IUPAC Name

N',N'-diacetyl-N-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)acetohydrazide

InChI

InChI=1S/C17H25N7O5/c1-12(25)23(13(2)26)24(14(3)27)17-19-15(21-4-8-28-9-5-21)18-16(20-17)22-6-10-29-11-7-22/h4-11H2,1-3H3

InChI Key

LKGMLDRNJCAAEB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=NC(=NC(=N1)N2CCOCC2)N3CCOCC3)N(C(=O)C)C(=O)C

Origin of Product

United States

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